Home > Products > Screening Compounds P125280 > 8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride
8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride - 1803565-78-7

8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride

Catalog Number: EVT-1721504
CAS Number: 1803565-78-7
Molecular Formula: C9H11Cl2NO
Molecular Weight: 220.09 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Benzoxazines are a class of heterocyclic compounds containing a benzene ring fused to a six-membered oxazine ring. Various derivatives of benzoxazine have been synthesized and investigated for their pharmacological properties. A significant focus has been on 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as potent and selective antagonists of the 5-HT3 receptor [, , , , , , ]. 5-HT3 receptor antagonists have potential applications in treating nausea and vomiting associated with chemotherapy and radiotherapy [].

Synthesis Analysis

The synthesis of benzoxazine derivatives often involves multiple steps and various starting materials. One common approach is the reaction of substituted 2-aminophenols with maleic anhydride [, ]. Another method involves the cyclization of appropriately substituted benzamides [, ]. The specific synthetic route for a particular benzoxazine derivative depends on the desired substituents and the position of those substituents on the benzoxazine ring.

Molecular Structure Analysis

The molecular structure of benzoxazines has been investigated using various techniques, including NMR spectroscopy and X-ray crystallography [, , ]. These studies provide information about the conformation of the benzoxazine ring and the spatial arrangement of substituents. For example, the 9-methyl-9-azabicyclo[3.3.1]non-3-yl moiety in some 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives was found to adopt a boat-chair conformation [].

Chemical Reactions Analysis

Benzoxazine derivatives can undergo various chemical reactions, including N-alkylation, hydrolysis, and reduction [, ]. For example, methyl α-(3,4-dihydro-3-oxo-2H-1,4-benzoxazin-2-yl)acetates can be N-alkylated with ω-haloacetophenones []. Subsequently, these N-alkylated benzoxazinones can be cyclocondensed to form imidazobenzoxazinyl acetates, which can be hydrolyzed to the corresponding acetic acids [].

Mechanism of Action

The mechanism of action of benzoxazine derivatives depends on the specific compound and its target. For the 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives studied as 5-HT3 receptor antagonists, the mechanism involves competitive binding to the receptor, preventing the binding of serotonin and subsequent receptor activation [, , , , ].

Applications
  • 5-HT3 receptor antagonists: A significant number of studies have focused on developing 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as potent and selective 5-HT3 receptor antagonists for potential use in treating nausea and vomiting associated with chemotherapy and radiotherapy [, , , , , , ].
  • Antibacterial agents: Some benzoxazine derivatives have been synthesized and evaluated for their antibacterial activity [].
  • Other potential applications: Benzoxazine derivatives have been investigated for other pharmacological activities, including smooth muscle relaxant, anticoagulant, and antidiabetic effects [, ].

(S)-N-(1-Azabicyclo[2.2.2]oct-3-yl)-6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide

Compound Description: This compound is a potent serotonin-3 (5-HT3) receptor antagonist. It exhibits high affinity for 5-HT3 receptors (Ki = 0.051 nM) and potent antagonistic activity against the von Bezold-Jarisch reflex (ED50 = 0.089 μg/kg i.v.) in rats. [ [], [] ]

Relevance: This compound shares the core 6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine structure with 8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride. The key difference lies in the substituent at the 8-position: a carboxamide group linked to an azabicyclo[2.2.2]octane moiety in the related compound, compared to a chlorine atom in the target compound. [ [], [] ]

endo-6-Chloro-3,4-dihydro-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-2,2,4-trimethyl-2H-1,4-benzoxazine-8-carboxamide

Compound Description: This compound is another potent and long-acting serotonin-3 (5-HT3) receptor antagonist. It displays the highest affinity for 5-HT3 receptors among its series (Ki = 0.019 nM). Its long-lasting 5-HT3 receptor antagonistic activity is demonstrated through antagonism of the von Bezold-Jarisch reflex in rats. [ [] ]

Relevance: This compound belongs to the same 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide series as the previously mentioned compound and also shares the core 6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine structure with 8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride. The primary structural difference with the target compound is the presence of the 8-carboxamide group and substitutions at the 2-position of the benzoxazine ring. [ [] ]

6-Chloro-4-methyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazine-8-carboxylic acid

Compound Description: This compound serves as a key intermediate in the synthesis of azasetron hydrochloride, a 5-HT3 receptor antagonist. [ [] ]

Relevance: This compound is a direct precursor to azasetron hydrochloride and a structural analogue of 8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride. The key differences are the presence of a carboxylic acid group at the 8-position instead of chlorine and an oxo group at the 3-position instead of a methyl group. [ [] ]

6-Chloro-4-methyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazine-8-methyl formate

Compound Description: This compound is another crucial intermediate in the synthesis of azasetron hydrochloride. It is used as the starting material in a new synthetic pathway for the drug. [ [] ]

Relevance: This compound, like the carboxylic acid derivative, is a direct precursor to azasetron hydrochloride and shares the core structure of 8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride. It differs from the target compound in the substituents at the 3 and 8 positions, possessing a methyl formate group at the 8-position and an oxo group at the 3-position. [ [] ]

Azasetron Hydrochloride [(+/-)-N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide monohydrochloride]

Compound Description: This compound is a potent and selective 5-HT3 receptor antagonist. It is used to treat chemotherapy-induced nausea and vomiting and has potential therapeutic applications for irritable bowel syndrome. [ [], [], [] ]

Relevance: Azasetron hydrochloride is a derivative of the 6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide series and shares the core benzoxazine structure with 8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride. The key difference lies in the 3-position oxo group and the 8-position carboxamide group linked to an azabicyclo[2.2.2]octane moiety in azasetron hydrochloride. [ [], [], [] ]

N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide hydrochloride (Y-25130)

Compound Description: This compound is a potent and selective 5-HT3 receptor antagonist. It has been studied extensively for its potential therapeutic applications in various conditions, including nausea, vomiting, anxiety, and pain. [ [], [], [], [], [] ]

Relevance: This compound shares the core 6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine structure with the target compound, but differs in the presence of a 3-oxo group and an 8-carboxamide linked to an azabicyclo[2.2.2]octane moiety. [ [], [], [], [], [] ]

6-chloro-4-(2-cyclopropylethynyl)-1,4-dihydro-2-methyl-4-(trifluoromethyl)-2H-3,1-benzoxazine (1)

Compound Description: This compound is a substrate for cytochrome P450 2B6 (CYP2B6), an enzyme involved in drug metabolism. Its KM value for CYP2B6 metabolism is 0.3- to 3.9-fold different from that observed for efavirenz, a known CYP2B6 substrate. [ [] ]

Relevance: This compound shares the 6-chloro-3,4-dihydro-2H-1,4-benzoxazine core structure with 8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride, but differs primarily in the presence of a cyclopropylethynyl group and a trifluoromethyl group at the 4-position, along with a methyl group at the 2-position. [ [] ]

Methyl 6-chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylate

Compound Description: This compound undergoes a novel photochemical transformation to form β-lactams. [ [], [] ]

Relevance: This compound shares the 6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine core structure with the target compound, with the primary differences being the presence of a methyl carboxylate group at the 8-position and an oxo group at the 3-position. [ [], [] ]

6-Chloro-2-oxo-3-ethoxycarbonylmethylene-3,4-dihydro-2H-1,4-benzoxazine (XII)

Compound Description: This compound is hydrolyzed by 6N hydrochloric acid into pyruvic acid, carbon dioxide, and the corresponding amine. This hydrolysis pathway is attributed to the compound's tautomerism between enamine and ketimine forms. [ [] ]

Relevance: This compound is structurally similar to 8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride, sharing the 6-chloro-3,4-dihydro-2H-1,4-benzoxazine core structure. The main structural differences lie in the presence of a 2-oxo group and an ethoxycarbonylmethylene group at the 3-position. [ [] ]

Properties

CAS Number

1803565-78-7

Product Name

8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride

IUPAC Name

8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride

Molecular Formula

C9H11Cl2NO

Molecular Weight

220.09 g/mol

InChI

InChI=1S/C9H10ClNO.ClH/c1-6-5-11-8-4-2-3-7(10)9(8)12-6;/h2-4,6,11H,5H2,1H3;1H

InChI Key

SDXKIWRZAIGXJT-UHFFFAOYSA-N

SMILES

CC1CNC2=C(O1)C(=CC=C2)Cl.Cl

Canonical SMILES

CC1CNC2=C(O1)C(=CC=C2)Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.